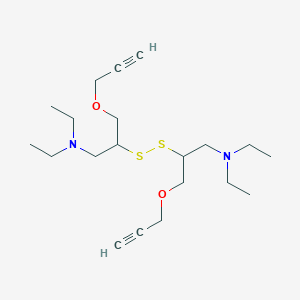
1-Propanamine, 2,2'-dithiobis[N,N-diethyl-3-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] involves multiple steps, including the introduction of the propynyl group and the formation of the dithiobis linkage. Common reagents used in the synthesis include alkyl halides, amines, and sulfur-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used.
Scientific Research Applications
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] include other amines with similar functional groups, such as:
- 1-Propanamine, N,N-diethyl-
- 1-Propanamine, N,N-dipropyl-
- N,N-Dimethyl-2-propanamine
Uniqueness
The uniqueness of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62248-17-3 |
|---|---|
Molecular Formula |
C20H36N2O2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[[1-(diethylamino)-3-prop-2-ynoxypropan-2-yl]disulfanyl]-N,N-diethyl-3-prop-2-ynoxypropan-1-amine |
InChI |
InChI=1S/C20H36N2O2S2/c1-7-13-23-17-19(15-21(9-3)10-4)25-26-20(18-24-14-8-2)16-22(11-5)12-6/h1-2,19-20H,9-18H2,3-6H3 |
InChI Key |
CXVFVAPTXRRRSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COCC#C)SSC(CN(CC)CC)COCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















